

# Strategic Sourcing and Technical Utilization of 3-Benzyloxypropionyl Chloride

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## Compound of Interest

**Compound Name:** Propanoyl chloride, 3-(phenylmethoxy)-

**CAS No.:** 4244-66-0

**Cat. No.:** B3266396

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## Executive Summary

In drug discovery, 3-benzyloxypropionyl chloride serves as a critical C3-linker, enabling the introduction of a protected hydroxyl-functionalized alkyl chain. Unlike robust commodity chemicals, this acid chloride is moisture-sensitive and prone to hydrolysis.[1] Consequently, the "price and supplier" question is not merely transactional but logistical: researchers must decide between sourcing the unstable intermediate (high risk of degradation) or synthesizing it in situ from the stable acid precursor.[1]

This guide provides a validated decision framework, sourcing intelligence, and a self-validating synthesis protocol to ensure high-fidelity experimental outcomes.

## Chemical Profile & Critical Quality Attributes (CQAs)

Before sourcing, verify the exact chemical identity to avoid common errors with regioisomers (e.g., 2-benzyloxy derivatives) or analogs (e.g., 3-phenylpropionyl chloride).

Attribute	Specification
Chemical Name	3-(Benzyloxy)propanoyl chloride
CAS Number	4244-66-0
Molecular Formula	C <sub>10</sub> H <sub>11</sub> ClO <sub>2</sub>
Molecular Weight	198.65 g/mol
Key Impurities	3-Benzyloxypropionic acid (Hydrolysis product), Benzyl chloride (Decomposition)
Storage	-20°C, Inert Atmosphere (Ar/N <sub>2</sub> ), Desiccated
Reactivity Class	Acyl Halide (Lachrymator, Corrosive, Moisture Sensitive)

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*Critical Warning: Do not confuse with (R)-2-Benzyloxypropionyl chloride (CAS 82977-93-3), a chiral reagent used for stereoselective synthesis.[1] 3-benzyloxypropionyl chloride is achiral.[1]*

## Supply Chain Dynamics: Price & Suppliers[4][5][6]

Due to its hydrolytic instability, 3-benzyloxypropionyl chloride is often classified as a "Make-to-Order" or "Inquiry-Only" item by Tier 1 suppliers.[1]

## Market Analysis

- Commodity Status: Low volume, high value.[1]
- Price Volatility: High. Prices fluctuate based on batch size and synthesis route.
- Estimated Pricing (2025):
  - Catalog Price (Small Scale): \$150 - \$250 per 5g (High purity, sealed ampoules).

- Custom Synthesis (Bulk): \$2,000 - \$3,500 per kg (Lead time: 4-6 weeks).

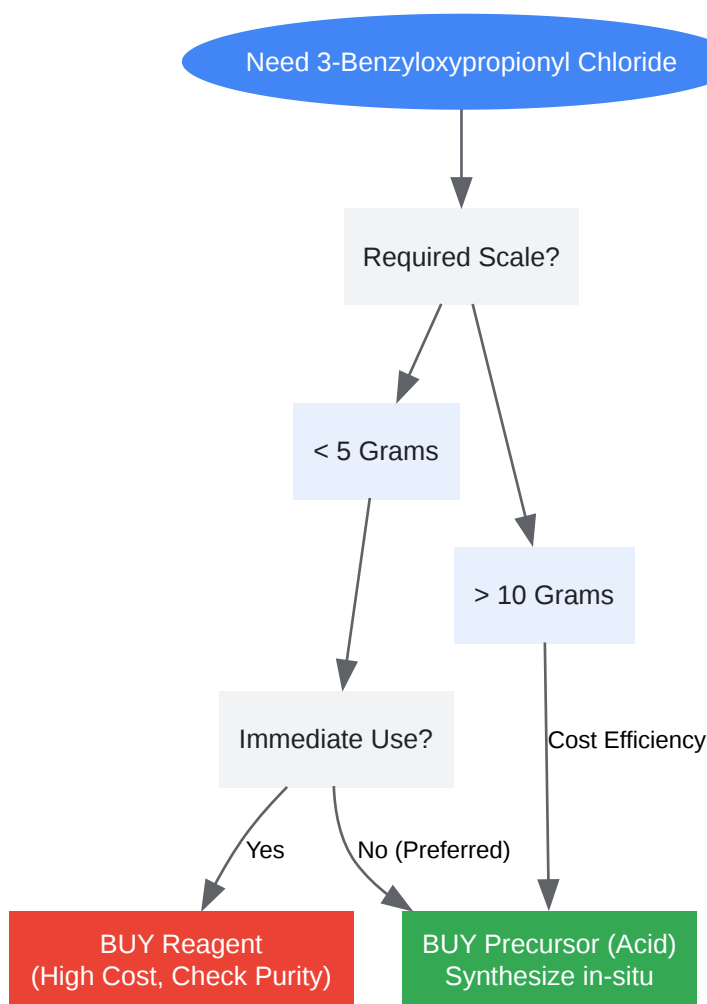
## Supplier Tiering

For robust supply, prioritize suppliers capable of inert packing (Sure/Seal™ or equivalent).[1]

Supplier Tier	Representative Vendors	Recommended For	Risk Factor
Tier 1 (Catalog)	BLD Pharm, Sigma-Aldrich (Custom), Enamine	Bench-scale screening (<10g). High QC confidence.	High Cost. Stock often "0" (Lead time applies).
Tier 2 (Aggregators)	Fluorochem, Combi-Blocks, Ambeed	Scale-up (10g - 100g). [1] Better pricing.	Variable batch quality. [1] Verify CoA for "Hydrolyzable Chlorine".[1]
Tier 3 (Bulk/CRO)	Zentra, ChemSrc listed manufacturers	Process development (>1kg).[1]	Requires rigorous incoming QC (titration).[1]

## The "Buy vs. Make" Decision Matrix

Because the chloride degrades to the acid upon exposure to moisture, buying the stable precursor (3-benzyloxypropionic acid) is often the superior strategy for scientific integrity.[1]



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Figure 1: Decision matrix for sourcing 3-benzyloxypropionyl chloride. Synthesizing from the acid precursor is recommended for scales >10g or when high purity is critical.

## Technical Protocol: In-Situ Synthesis

Objective: Generate high-purity 3-benzyloxypropionyl chloride from 3-benzyloxypropionic acid (CAS 27912-85-2) immediately prior to use. This eliminates storage degradation risks.[1]

### Reagents & Materials

- Precursor: 3-Benzyloxypropionic acid (Commercial sources: Combi-Blocks, Enamine; Price: ~\$60/5g).[1]
- Reagent: Oxalyl chloride (2.0 equiv) or Thionyl chloride (SOCl<sub>2</sub>).[1]

- Catalyst: DMF (Dimethylformamide), anhydrous (1-2 drops).[1]
- Solvent: Dichloromethane (DCM), anhydrous.[1]

## Step-by-Step Methodology

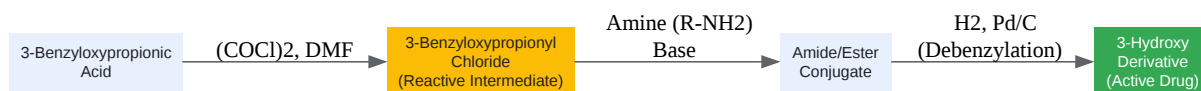
- Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and an inert gas inlet (Ar/N<sub>2</sub>).
- Dissolution: Add 3-benzyloxypropionic acid (1.0 equiv) and anhydrous DCM (0.2 M concentration).
- Activation: Cool to 0°C. Add catalytic DMF (1-2 drops). Note: DMF acts as a Vilsmeier-Haack reagent intermediate, drastically accelerating the reaction.
- Chlorination: Add Oxalyl chloride (1.5 equiv) dropwise over 10 minutes. Caution: Vigorous gas evolution (CO, CO<sub>2</sub>, HCl).
- Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.
- Validation (In-Process Control): Aliquot 50 µL into MeOH. Check TLC/LC-MS for complete conversion to the methyl ester (the chloride reacts with MeOH instantly).
- Workup: Concentrate in vacuo to remove excess oxalyl chloride and solvent.
- Result: The residue is quantitative 3-benzyloxypropionyl chloride, ready for immediate coupling.[1]

## Applications in Drug Development

This intermediate is a versatile building block for introducing "masked" polarity.[1]

## Pathway: The "Protect-Acylate-Deprotect" Strategy

The benzyl group is stable to basic and acidic conditions used in peptide coupling but is cleanly removed by catalytic hydrogenation (Pd/C, H<sub>2</sub>).



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Figure 2: Synthetic workflow utilizing 3-benzyloxypropionyl chloride as a protected linker in drug synthesis.[2][3]

## Case Study Applications

- **Beta-Lactam Synthesis:** Used in the Staudinger synthesis to form the beta-lactam ring with a protected side chain.[1]
- **ADC Linkers:** The 3-carbon spacer provides flexibility in Antibody-Drug Conjugates (ADCs), while the benzyl group prevents premature cyclization during linker assembly.[1]
- **Quinoxaline Derivatives:** Reacted with diamines to form anticancer agents (e.g., HDAC inhibitors) where the benzyl group modulates lipophilicity during cell permeation [1].[1]

## References

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